1-Ethyl-3-[4-(phenylcarbonyl)phenyl]thiourea
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Overview
Description
1-(4-Benzoylphenyl)-3-ethylthiourea is an organic compound that belongs to the class of thioureas It is characterized by the presence of a benzoyl group attached to a phenyl ring, which is further connected to an ethylthiourea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-benzoylphenyl)-3-ethylthiourea typically involves the reaction of 4-benzoylphenyl isothiocyanate with ethylamine. The reaction is carried out in an organic solvent such as dichloromethane or ethanol, under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of 1-(4-benzoylphenyl)-3-ethylthiourea may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
1-(4-Benzoylphenyl)-3-ethylthiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzoyl group to a benzyl group.
Substitution: The thiourea moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can react with the thiourea group under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Benzyl derivatives.
Substitution: Thiourea derivatives with various substituents.
Scientific Research Applications
1-(4-Benzoylphenyl)-3-ethylthiourea has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its photoreactive properties.
Mechanism of Action
The mechanism of action of 1-(4-benzoylphenyl)-3-ethylthiourea involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby preventing substrate access. The benzoyl group may also facilitate interactions with hydrophobic pockets in proteins, enhancing its binding affinity. Additionally, the thiourea moiety can form hydrogen bonds with amino acid residues, contributing to its inhibitory effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Benzoylphenyl)-3-methylthiourea
- 1-(4-Benzoylphenyl)-3-phenylthiourea
- 1-(4-Benzoylphenyl)-3-isopropylthiourea
Comparison
1-(4-Benzoylphenyl)-3-ethylthiourea is unique due to its ethyl group, which can influence its chemical reactivity and biological activity. Compared to its methyl and phenyl analogs, the ethyl group provides a balance between hydrophobicity and steric hindrance, potentially enhancing its interactions with molecular targets. The isopropyl analog, while more hydrophobic, may exhibit different binding affinities and selectivities.
Properties
Molecular Formula |
C16H16N2OS |
---|---|
Molecular Weight |
284.4 g/mol |
IUPAC Name |
1-(4-benzoylphenyl)-3-ethylthiourea |
InChI |
InChI=1S/C16H16N2OS/c1-2-17-16(20)18-14-10-8-13(9-11-14)15(19)12-6-4-3-5-7-12/h3-11H,2H2,1H3,(H2,17,18,20) |
InChI Key |
HEBFCTKFDNCVHU-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=S)NC1=CC=C(C=C1)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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